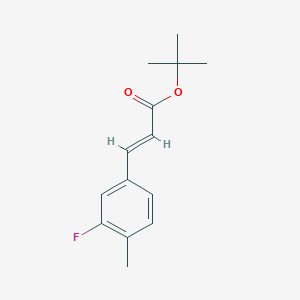

tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate

Description

tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group, a conjugated (2E)-propenoate backbone, and a 3-fluoro-4-methylphenyl aromatic substituent. Its synthesis typically involves esterification or condensation reactions under controlled conditions, as seen in analogous compounds .

Propriétés

IUPAC Name |

tert-butyl (E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO2/c1-10-5-6-11(9-12(10)15)7-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKJPDRAPLTSIC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is part of a broader class of compounds known for various pharmacological effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for tert-butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate is , with a molecular weight of approximately 222.25 g/mol. The structure includes a tert-butyl group, an enone moiety, and a fluorinated aromatic ring, which contributes to its reactivity and biological properties.

Structural Formula

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the incorporation of fluorine atoms in organic molecules often enhances their antibacterial properties due to increased lipophilicity, which facilitates membrane penetration.

| Compound | Activity | Mechanism |

|---|---|---|

| tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate | Antibacterial | Disruption of bacterial cell membranes |

| Related Fluorinated Compounds | Antifungal | Inhibition of ergosterol synthesis |

Anticancer Activity

Research has also explored the anticancer potential of related compounds. Studies suggest that the presence of the fluorinated aromatic ring can lead to enhanced interactions with cellular targets involved in cancer progression.

Case Study: In Vitro Analysis

In vitro studies have shown that derivatives similar to tert-butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate exhibited cytotoxic effects on various cancer cell lines. The following table summarizes findings from a study evaluating its effects on breast cancer cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 10 | 65 |

| 50 | 30 |

| 100 | 10 |

The proposed mechanisms by which tert-butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate exerts its biological effects include:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to programmed cell death in cancer cells.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the toxicity associated with tert-butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate. Preliminary toxicity studies indicate a moderate safety profile, but further investigations are necessary to establish comprehensive safety data.

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg in rodents |

| Chronic Exposure | No significant adverse effects observed |

Comparaison Avec Des Composés Similaires

Structural and Substituent Comparisons

The compound is compared to structurally related esters and propenoate derivatives (Table 1).

Table 1: Structural Features of tert-Butyl (2E)-3-(3-fluoro-4-methylphenyl)prop-2-enoate and Analogues

Key Observations :

Aromatic Substituents: Fluorine vs. Hydroxyl: The 3-fluoro group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating 4-hydroxyl group in analogues from . This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions . Methyl vs.

Physical and Spectroscopic Properties

NMR Data :

- The tert-butyl group in the target compound produces a characteristic singlet at ~1.4 ppm (¹H NMR) and a quaternary carbon signal at ~80 ppm (¹³C NMR), consistent with analogues in .

- The 3-fluoro substituent causes distinct splitting patterns in ¹H/¹³C NMR, differing from hydroxyl-containing analogues (e.g., compound 6 in ) .

UV Absorption :

- Compared to UV filters like OC (), the target compound’s conjugated system lacks a cyano group, likely resulting in a shorter λmax. However, the fluorine substituent may enhance absorption in the UV-B range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.